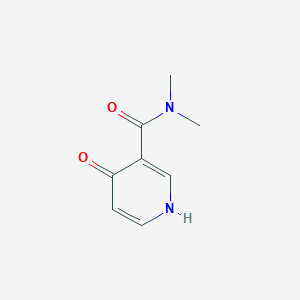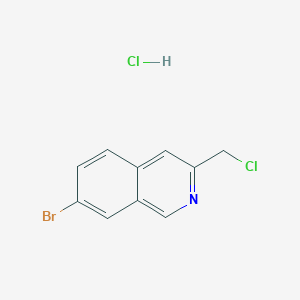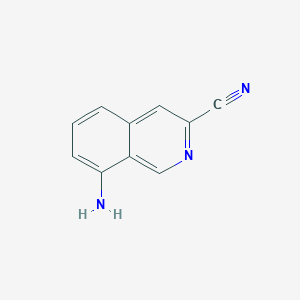
4-Chloro-6-(3-chloropropoxy)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(3-chloropropoxy)quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-chloropropoxy)quinazoline typically involves the reaction of 4-chloroquinazoline with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) under an inert atmosphere . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol attacks the chloro group of 4-chloroquinazoline, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-chloropropoxy)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloro groups are replaced by other nucleophiles.
Reduction: Reduction reactions can convert the compound into different quinazoline derivatives with varying biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazoline oxides, and reduced quinazoline derivatives, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Biology: It is used in biological studies to investigate the mechanisms of action of quinazoline derivatives and their effects on biological systems.
Medicine: The compound has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit the growth of cancer cells. It is also being explored for its anti-inflammatory and anti-bacterial properties.
Industry: In the pharmaceutical industry, the compound is used in the development of new therapeutic agents and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-chloropropoxy)quinazoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Chloro-6-(3-chloropropoxy)quinazoline can be compared with other similar quinazoline derivatives:
Gefitinib: A well-known quinazoline derivative used as an anti-cancer agent.
Erlotinib: Another quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
List of Similar Compounds
- Gefitinib
- Erlotinib
- Lapatinib
- Afatinib
- Dacomitinib
Each of these compounds has unique properties and therapeutic applications, highlighting the versatility and importance of quinazoline derivatives in medicinal chemistry .
Properties
Molecular Formula |
C11H10Cl2N2O |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
4-chloro-6-(3-chloropropoxy)quinazoline |
InChI |
InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-10-9(6-8)11(13)15-7-14-10/h2-3,6-7H,1,4-5H2 |
InChI Key |
CLXGDOCVTUSLKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCCCCl)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


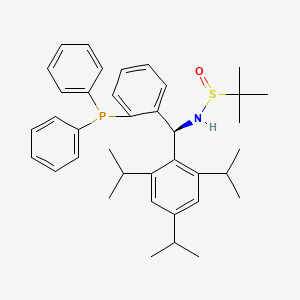

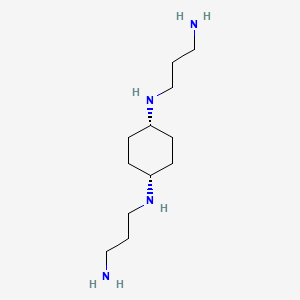

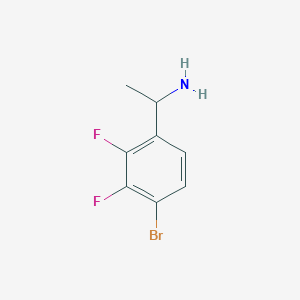
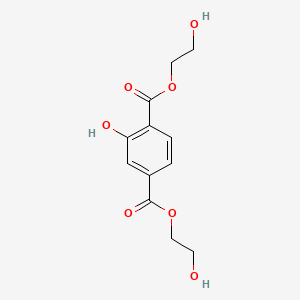
![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)
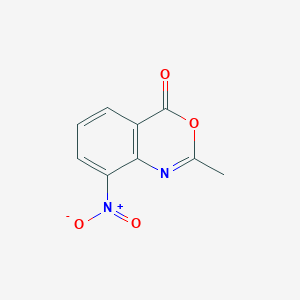
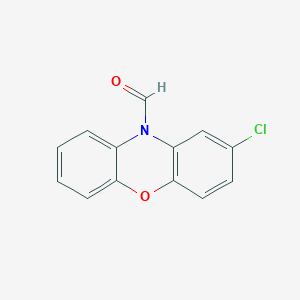

![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
